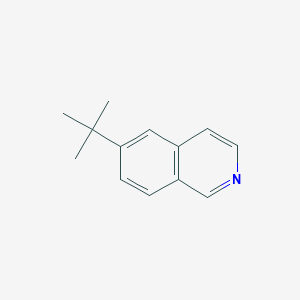

6-tert-butylisoquinoline

Descripción

6-tert-Butylisoquinoline is a heterocyclic aromatic compound characterized by an isoquinoline backbone (a bicyclic structure with a benzene ring fused to a pyridine ring) substituted with a tert-butyl group at the 6-position.

Propiedades

IUPAC Name |

6-tert-butylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-13(2,3)12-5-4-11-9-14-7-6-10(11)8-12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYSCFCTWZGMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-butylisoquinoline typically involves the Friedländer synthesis, which is a well-known method for constructing isoquinoline derivatives. This method involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. For this compound, the starting materials are often 2-aminobenzaldehyde and tert-butyl ketone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 6-tert-Butylisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include N-oxide derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .

Aplicaciones Científicas De Investigación

6-tert-Butylisoquinoline has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 6-tert-butylisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

6-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline

- Structure: Partially hydrogenated isoquinoline ring with a tert-butyl group at the 6-position.

- Key Differences: The tetrahydro modification reduces aromaticity, increasing flexibility and altering electronic properties. Enhanced solubility in polar solvents compared to the fully aromatic 6-tert-butylisoquinoline due to reduced π-conjugation.

- Applications: Potential use in bioactive molecule synthesis, where reduced rigidity may improve binding to certain biological targets .

2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid (CAS 170097-67-3)

- Structure: Tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) protective group and a carboxylic acid substituent.

- Key Differences: The Boc group enhances stability during synthesis, while the carboxylic acid introduces polarity and salt-forming capability. Higher solubility in aqueous solutions compared to this compound.

- Applications : Intermediate in peptide synthesis or drug candidates requiring pH-dependent solubility .

6-tert-Butyl-2-chloroquinoxaline (CAS 1163123-68-9)

- Structure: Quinoxaline backbone (two nitrogen atoms in a bicyclic system) with tert-butyl and chlorine substituents.

- Key Differences: The quinoxaline system is more electron-deficient than isoquinoline, making it reactive toward nucleophilic substitution. Chlorine substituent increases electrophilicity, enabling cross-coupling reactions.

- Applications : Building block for optoelectronic materials or catalysts in organic synthesis .

6-tert-Butylquinoline (CAS 68141-13-9)

- Structure: Quinoline backbone (nitrogen in the first ring) with a tert-butyl group at the 6-position.

- Key Differences: The nitrogen position alters electronic distribution: quinoline is more basic than isoquinoline. tert-Butyl group provides similar steric effects but in a distinct aromatic environment.

- Applications : Ligand design in coordination chemistry or as a corrosion inhibitor .

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Solubility | Reactivity/Applications |

|---|---|---|---|---|

| This compound | Isoquinoline | tert-Butyl (C-6) | Low in water | Drug intermediates, catalysis |

| 6-(tert-Butyl)-1,2,3,4-tetrahydroisoq. | Tetrahydroisoquinoline | tert-Butyl (C-6) | Moderate in polar solvents | Bioactive molecule synthesis |

| 2-(Boc)-tetrahydroisoq.-6-carboxylic acid | Tetrahydroisoquinoline | Boc, carboxylic acid (C-6) | High in aqueous | Peptide synthesis, pH-sensitive drugs |

| 6-tert-Butyl-2-chloroquinoxaline | Quinoxaline | tert-Butyl (C-6), Cl (C-2) | Low in water | Optoelectronics, cross-coupling |

| 6-tert-Butylquinoline | Quinoline | tert-Butyl (C-6) | Low in water | Coordination chemistry, inhibitors |

Research Findings and Trends

- Steric Effects : The tert-butyl group universally enhances steric hindrance across analogs, influencing regioselectivity in reactions .

- Electronic Modulation: Substituents like chlorine (in quinoxaline) or carboxylic acid (in Boc derivatives) drastically alter electronic profiles, enabling diverse applications .

- Biological Relevance: Tetrahydroisoquinoline derivatives show promise in central nervous system (CNS) drug development due to improved blood-brain barrier penetration compared to fully aromatic analogs .

Actividad Biológica

6-tert-butylisoquinoline (6-TB) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and virology. This article explores the synthesis, biological effects, and mechanisms of action associated with 6-TB, drawing from various research studies.

Synthesis of this compound

The synthesis of 6-TB typically involves a multi-step process that includes aldol condensation and Pictet–Spengler reactions. Recent studies have demonstrated that 6-TB can be synthesized with high yields using optimized protocols that enhance its purity and biological efficacy .

Anticancer Properties

Recent research has highlighted the cytotoxic effects of 6-TB on various cancer cell lines, particularly prostate cancer cells. The compound exhibits selective toxicity towards malignant cells while sparing non-malignant ones. The half-maximal inhibitory concentration (IC50) values for 6-TB were evaluated using MTT assays across different prostate cancer cell lines, including PC3 and LNCaP:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 | 5.2 |

| LNCaP | 4.8 |

| DU145 | 6.1 |

These results indicate that 6-TB is particularly effective against hormone-sensitive LNCaP cells, which are crucial for developing targeted therapies .

The mechanism of action involves the induction of cell cycle arrest and apoptosis in cancer cells. Specifically, 6-TB has been shown to activate the ATR/CHK1 signaling pathway, which is critical for DNA damage response. This activation leads to G1 phase cell cycle arrest, preventing the proliferation of cancer cells with damaged DNA .

Additionally, functional kinome profiling revealed that treatment with 6-TB altered the phosphorylation patterns of several serine/threonine kinases involved in survival and apoptosis pathways, further elucidating its mechanism as a potential anticancer agent .

Antiviral Activity

Beyond its anticancer properties, 6-TB has also demonstrated antiviral activity. Isoquinoline derivatives have been studied for their potential to inhibit viral replication, including SARS-CoV-2 and other viruses. In vitro studies indicate that compounds similar to 6-TB can suppress viral growth by interfering with key signaling pathways essential for viral replication .

Case Studies

Case Study: Prostate Cancer Treatment

In a controlled study involving human prostate cancer cell lines, researchers treated cells with varying concentrations of 6-TB. The results showed a significant reduction in cell viability correlated with increased concentrations of the compound. Notably, the study highlighted that 6-TB's effectiveness was comparable to established chemotherapeutic agents, suggesting its potential as a novel therapeutic option .

Case Study: Antiviral Efficacy

Another study focused on the antiviral properties of isoquinoline derivatives similar to 6-TB against SARS-CoV-2. The findings indicated that these compounds could inhibit viral replication at low micromolar concentrations, providing a basis for further development as antiviral agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.